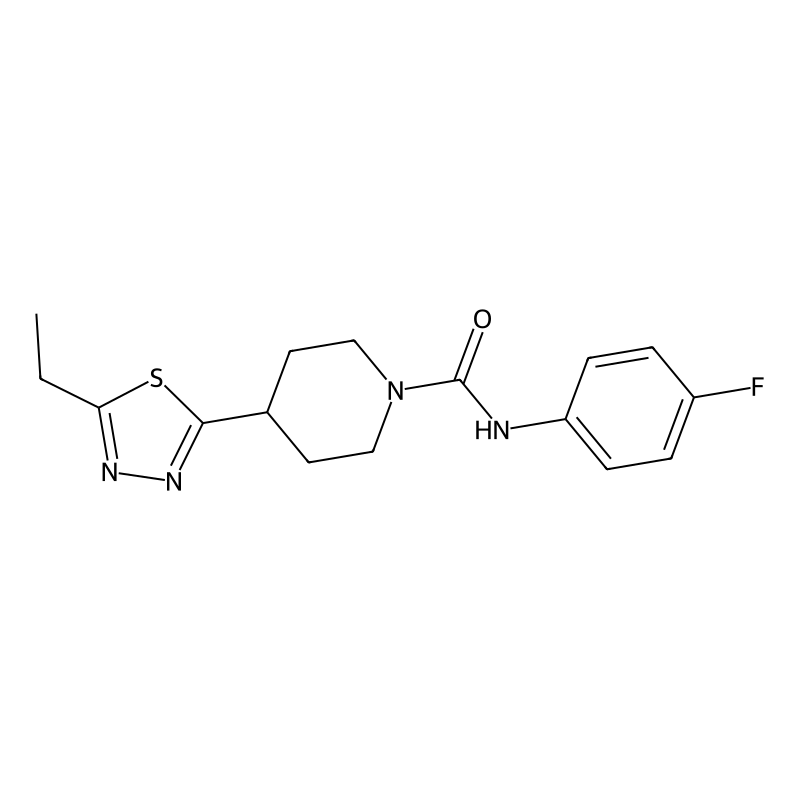4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic compound characterized by its unique structural features, which include a thiadiazole ring, a piperidine moiety, and a fluorophenyl group. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The thiadiazole ring contributes to the compound's chemical stability and biological activity, while the piperidine structure is known for its role in enhancing pharmacological properties. The 4-fluorophenyl group introduces electronic effects that can modulate the compound's interactions with biological targets, making it an interesting subject for research in drug development.
- Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can convert carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution Reactions: Nucleophilic substitution can replace the piperidine or fluorophenyl groups with other functional groups, allowing for the modification of its chemical properties.
- Antimicrobial Activity: Thiadiazole derivatives are known for their antibacterial and antifungal properties.
- Anticancer Properties: Some thiadiazole-containing compounds have shown cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition: The compound may interact with specific enzymes or receptors, potentially modulating metabolic pathways relevant to disease processes .
The synthesis of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps:
- Formation of Thiadiazole Ring: This can be achieved through the cyclization of thiosemicarbazides with carboxylic acids under acidic or basic conditions.
- Introduction of Piperidine and Fluorophenyl Groups: The piperidine moiety can be introduced via nucleophilic substitution reactions. The fluorophenyl group can be added through halogenation or direct substitution methods.
- Formation of Carboxamide Moiety: The final step involves forming the carboxamide bond through reaction with appropriate amines or acid chlorides .
This compound has potential applications in various fields:
- Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting infections or cancer.
- Agricultural Chemistry: Similar compounds have been explored for their potential as agrochemicals due to their biological activity against pests and pathogens.
Interaction studies of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide could focus on:
- Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
- Mechanism of Action: Understanding how the compound influences cellular pathways and biological processes.
Such studies are crucial for elucidating the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | Thiadiazole structure without piperidine | Lacks complex piperidine structure |
| N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide | Contains chloro group instead of ethyl | Different halogen substituent affects reactivity |
| 2-amino-5-ethyl-1,3,4-thiadiazole | Simpler structure with only thiadiazole ring | Lacks additional functional groups |
The uniqueness of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide lies in its complex architecture that combines multiple pharmacologically relevant motifs. This complexity may enhance its efficacy and selectivity compared to simpler derivatives .








